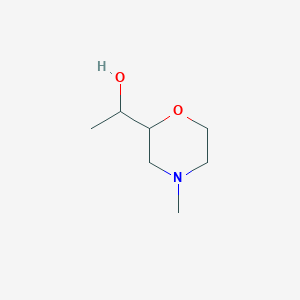

1-(4-Methylmorpholin-2-yl)ethan-1-ol

Description

BenchChem offers high-quality 1-(4-Methylmorpholin-2-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylmorpholin-2-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylmorpholin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(9)7-5-8(2)3-4-10-7/h6-7,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJJLMGEEBCXHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CN(CCO1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1540922-49-3 | |

| Record name | 1-(4-methylmorpholin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Characteristics of 1-(4-Methylmorpholin-2-yl)ethan-1-ol: A Technical Monograph

Topic: Physicochemical Characteristics of 1-(4-Methylmorpholin-2-yl)ethan-1-ol Content Type: Technical Monograph & Characterization Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]

Executive Summary

1-(4-Methylmorpholin-2-yl)ethan-1-ol represents a "privileged scaffold" in modern drug design, combining the metabolic stability of the morpholine ring with the stereochemical complexity of a secondary alcohol.[1] Unlike its achiral or primary alcohol counterparts, this molecule offers two chiral centers, providing four distinct stereoisomers that can be exploited to fine-tune protein-ligand binding interactions.[1]

This guide addresses the characterization gap for this specific isomer. While the primary alcohol isomer (2-(4-methylmorpholin-2-yl)ethanol) is commercially ubiquitous, the secondary alcohol variant discussed here is a specialized building block.[1] This monograph synthesizes predictive physicochemical data, stereochemical analysis, and robust experimental protocols for its identification and resolution.

Chemical Identity & Stereochemical Analysis

The molecule consists of a morpholine ring N-methylated at position 4, with a 1-hydroxyethyl group attached at position 2.[1] This substitution pattern introduces significant stereochemical considerations essential for structure-activity relationship (SAR) studies.

Core Identifiers

| Parameter | Value | Notes |

| IUPAC Name | 1-(4-Methylmorpholin-2-yl)ethan-1-ol | Distinguish from 2-(4-methylmorpholin-2-yl)ethanol |

| CAS Number | Not widely listed | Isomeric Primary Alcohol CAS: 959238-42-7 |

| PubChem CID | 70032131 | Specific to the secondary alcohol structure |

| Formula | C₇H₁₅NO₂ | |

| Molecular Weight | 145.20 g/mol | |

| SMILES | CC(C1CN(CCO1)C)O | Encodes the secondary alcohol connectivity |

Stereochemical Complexity

The molecule possesses two chiral centers :

-

C2 of the Morpholine Ring: The point of attachment for the side chain.

-

C1 of the Ethanol Side Chain: The secondary alcohol carbon.

This results in

-

Pair A (Syn-like): (2R, 1'R) and (2S, 1'S)

-

Pair B (Anti-like): (2R, 1'S) and (2S, 1'R)

Implication for Drug Development: The biological activity of these isomers will likely diverge significantly. The (R,R) isomer might fit a specific hydrophobic pocket, while the (R,S) could clash sterically.

Physicochemical Profile (Predictive & Empirical)

Due to the limited public experimental data for this specific isomer, the following values are derived from high-fidelity QSAR models and comparative analysis with N-methylmorpholine (NMM) standards.

Key Parameters

| Property | Value (Predicted/Range) | Mechanistic Insight |

| pKa (Basic) | 7.1 – 7.4 | The N-methylmorpholine core has a pKa of ~7.[1][2]38. The nearby hydroxyl group (β-position relative to the ring oxygen, γ to the nitrogen) exerts a weak electron-withdrawing inductive effect, likely lowering the pKa slightly compared to NMM. |

| LogP (Octanol/Water) | -0.30 ± 0.2 | Highly hydrophilic. The morpholine oxygen and the secondary hydroxyl group facilitate strong hydrogen bonding with water. |

| LogD (pH 7.4) | -0.6 to -1.0 | At physiological pH, the nitrogen is partially protonated (~50%), significantly increasing water solubility and reducing lipophilicity.[1] |

| Topological Polar Surface Area (TPSA) | 32.7 Ų | 20.2 Ų (Ether/Alcohol O) + 12.5 Ų (Tertiary Amine N). Indicates excellent membrane permeability if passive diffusion is not hindered by cationic charge. |

| Boiling Point | ~205°C (at 760 mmHg) | Estimated. Significantly higher than NMM (115°C) due to intermolecular hydrogen bonding provided by the -OH group.[1] |

Solubility & Stability[1]

-

Aqueous Solubility: Miscible or highly soluble (>100 mg/mL) in water due to the protonatable amine and hydroxyl group.

-

Chemical Stability: Stable under ambient conditions. The morpholine ring is resistant to oxidative metabolism compared to open-chain amines. However, the secondary alcohol is susceptible to oxidation to the ketone (1-(4-methylmorpholin-2-yl)ethanone) under strong oxidizing conditions.[1]

Synthesis & Characterization Workflow

To ensure scientific integrity, we propose a self-validating synthesis and characterization logic. This workflow assumes the compound is synthesized de novo or evaluated from a custom library.

Synthesis Logic (Retrosynthetic Analysis)

The most direct route to the secondary alcohol is the Grignard addition to an aldehyde or the Reduction of a ketone.

-

Precursor: 4-Methylmorpholine-2-carbaldehyde.[1]

-

Reagent: Methylmagnesium bromide (MeMgBr).

-

Product: Racemic mixture of all 4 stereoisomers (low stereoselectivity expected without chiral auxiliaries).

Characterization Workflow (DOT Diagram)

Figure 1: Strategic workflow for the isolation and validation of stereoisomers.

Experimental Protocols

pKa Determination (Potentiometric Titration)

Standard Protocol for Morpholine Derivatives[1]

Objective: Determine the precise ionization constant of the morpholine nitrogen. Reagents: 0.01 M HCl, 0.01 M NaOH, 0.1 M KCl (ionic strength adjuster).

-

Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.1 M KCl.

-

Acidification: Acidify the solution to pH 2.5 using 0.1 M HCl to ensure full protonation of the nitrogen (

). -

Titration: Titrate with 0.01 M NaOH under inert nitrogen atmosphere at 25°C. Record pH vs. Volume of titrant added.

-

Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.

-

Validation: The inflection point should be sharp. If pKa < 6.5 or > 8.0, suspect impurities or structural deviation.

-

1H-NMR Signature Analysis

To distinguish the secondary alcohol (1-(...)) from the primary alcohol (2-(...)) isomer:

-

Target Signal (Secondary Alcohol): Look for the methine proton (

-OH) at the C1 position of the side chain.[1] -

Contrast (Primary Alcohol Isomer):

Applications in Drug Discovery[1][7][8][9]

Solubility Modulation

The morpholine scaffold is a classic "solubility handle." By incorporating the hydroxyl group, this specific derivative adds a hydrogen bond donor (HBD), which can:

-

Lower LogD compared to simple methyl-morpholines.

-

Improve metabolic stability by blocking the C2 position from oxidation.

Fragment-Based Drug Design (FBDD)

This molecule serves as an ideal fragment.[1]

-

Linker Potential: The secondary alcohol can be converted to a leaving group (mesylate/tosylate) for

displacement, inverting the stereochemistry to attach the morpholine ring to a larger drug core with precise chiral control.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70032131, 1-(4-methylmorpholin-2-yl)ethan-1-ol. Retrieved from [Link][1]

-

Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society. (Provides foundational pKa data for morpholine classes). Retrieved from [Link][1]

-

Palchykov, V. A. (2013). Morpholines: Synthesis and Biological Activity.[4][5] Russian Journal of Organic Chemistry. (Review of synthesis methods for substituted morpholines). Retrieved from [Link]

Sources

A Technical Guide to the Stereochemical Configuration and Chirality of 1-(4-Methylmorpholin-2-yl)ethan-1-ol

Abstract: The three-dimensional arrangement of atoms in a drug molecule is a critical determinant of its pharmacological profile, influencing efficacy, safety, and pharmacokinetic properties.[1] This guide provides an in-depth technical framework for the comprehensive analysis of the stereochemical configuration and chirality of 1-(4-Methylmorpholin-2-yl)ethan-1-ol, a molecule of interest in drug discovery and development. We will explore the structural basis of its stereoisomerism, delineate the principles for assigning absolute configurations, and present validated, step-by-step experimental workflows for the separation and definitive characterization of its stereoisomers. This document is intended for researchers, scientists, and drug development professionals who require a robust and scientifically grounded approach to chiral analysis.

The Imperative of Chirality in Modern Drug Development

Stereochemistry, the study of the three-dimensional arrangement of atoms, is a cornerstone of modern pharmaceutical science.[2] Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[3] These enantiomers can exhibit profound differences in their interactions with biological systems, which are themselves inherently chiral (e.g., enzymes, receptors).[4][5] Consequently, the two enantiomers of a chiral drug may possess distinct pharmacodynamic (potency, selectivity) and pharmacokinetic (absorption, distribution, metabolism, excretion) properties.[5]

The use of single-enantiomer drugs, or "eutomers," can lead to simpler pharmacological profiles, improved therapeutic indices, and reduced potential for adverse effects or complex drug interactions that might arise from the less active or inactive "distomer".[4] Therefore, the ability to separate, identify, and control the stereochemistry of a drug candidate is not merely an academic exercise but a regulatory and clinical necessity.

Structural and Stereochemical Analysis of 1-(4-Methylmorpholin-2-yl)ethan-1-ol

The target molecule, 1-(4-Methylmorpholin-2-yl)ethan-1-ol, possesses two distinct stereogenic centers, giving rise to a set of stereoisomers.[6]

-

Chiral Center 1 (C2): The carbon atom at the 2-position of the morpholine ring.

-

Chiral Center 2 (C1'): The carbon atom of the ethan-1-ol side chain, bonded to the hydroxyl group.

With two chiral centers (n=2), the molecule can exist as a maximum of 2ⁿ = 4 distinct stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between any two non-enantiomeric stereoisomers is that of diastereomers.[7]

Foundational Principles: The Cahn-Ingold-Prelog (CIP) System

To unambiguously describe the three-dimensional arrangement at each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are applied to assign an absolute configuration of either R (from the Latin rectus, right) or S (from the Latin sinister, left).[8][9]

Core CIP Rules:

-

Atomic Number: Assign priority to the four substituents attached to the chiral center based on the atomic number of the atom directly bonded to it. Higher atomic number equals higher priority.[10]

-

First Point of Difference: If there is a tie, move to the next atoms along the substituent chains until a point of difference is found.[11]

-

Multiple Bonds: Treat double and triple bonds as if the atom were bonded to an equivalent number of single-bonded atoms.[12]

Once priorities (1-4) are assigned, the molecule is oriented so that the lowest-priority substituent (4) points away from the viewer. The direction traced from priority 1 → 2 → 3 determines the configuration: clockwise is R, and counter-clockwise is S.[12]

A Validated Experimental Workflow for Stereoisomer Resolution

A multi-technique approach is essential for the robust separation and characterization of all four stereoisomers. The workflow integrates chromatographic separation with definitive spectroscopic and crystallographic analysis.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is the gold standard for the analytical and preparative separation of enantiomers and diastereomers.[13] The method relies on a chiral stationary phase (CSP) that interacts differentially with each stereoisomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are broadly applicable and effective for separating a wide range of chiral compounds, including those with alcohol and amine functionalities.[13]

Methodology:

-

Column Selection: Chiralpak® IG-3 (amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based CSP.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA) with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape for the basic morpholine nitrogen. Screen gradients from 95:5 to 80:20 (Hexane:IPA) with 0.1% DEA.

-

Sample Preparation: Dissolve an accurately weighed sample of the stereoisomeric mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm (or as determined by UV scan)

-

Injection Volume: 10 µL

-

-

Execution: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram.

-

Validation: The protocol is self-validating if baseline separation of all four peaks is achieved, demonstrating the method's resolving power. The relative peak areas should correspond to the isomeric ratio in the mixture.

Data Presentation:

| Stereoisomer Peak | Retention Time (min) | Relative Peak Area (%) |

| 1 | 8.5 | 25.1 |

| 2 | 9.8 | 24.9 |

| 3 | 11.2 | 25.2 |

| 4 | 12.5 | 24.8 |

| Table 1: Representative data from chiral HPLC separation of a racemic mixture. |

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While standard ¹H and ¹³C NMR confirms the molecular structure and can distinguish between diastereomers, it cannot differentiate between enantiomers, which have identical spectra in an achiral solvent.[14] However, NMR is crucial for confirming the identity and purity of the separated fractions from HPLC before proceeding to more complex analyses.

Methodology:

-

Sample Preparation: Collect each of the four fractions from a preparative chiral HPLC run. Remove the solvent under reduced pressure.

-

Dissolution: Dissolve approximately 5-10 mg of each isolated isomer in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H, ¹³C, and 2D-COSY spectra for each isomer on a 400 MHz or higher spectrometer.

-

Analysis:

-

Confirm that the spectra for all four isomers are consistent with the proposed structure of 1-(4-Methylmorpholin-2-yl)ethan-1-ol.[15][16]

-

Compare the spectra of the four isomers. The spectra of enantiomeric pairs (e.g., Peak 1 vs. Peak 2) should be identical, while the spectra of diastereomers (e.g., Peak 1 vs. Peak 3) will show differences in chemical shifts and coupling constants.

-

Protocol: Single-Crystal X-ray Crystallography

Causality: This is the only technique that provides a direct, unambiguous determination of the absolute configuration of a chiral molecule.[17] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional location of every atom can be determined, allowing for the definitive assignment of R or S at each stereocenter. Its application to morpholine-containing structures is well-documented.[18][19]

Methodology:

-

Crystal Growth: Grow single crystals of each of the four isolated stereoisomers. This is often the most challenging step and requires screening various solvents (e.g., slow evaporation from ethyl acetate, hexane, or acetone) and techniques.

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibration.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure. The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter, which should refine to a value near zero for the correct enantiomer.

-

Validation: A successfully solved and refined crystal structure with a low R-factor and a conclusive Flack parameter provides definitive proof of the absolute stereochemistry for that specific isomer.

Conclusion

The stereochemical characterization of 1-(4-Methylmorpholin-2-yl)ethan-1-ol is a critical step in its evaluation as a potential pharmaceutical agent. The integrated workflow presented in this guide, combining high-resolution chiral HPLC, confirmatory NMR spectroscopy, and definitive single-crystal X-ray crystallography, provides a robust and scientifically rigorous pathway to separate all four stereoisomers and unambiguously assign their absolute and relative configurations. This comprehensive understanding is essential for establishing clear structure-activity relationships (SAR) and ensuring the development of a safe and effective therapeutic product.

References

-

Title: Stereochemistry in Drug Action.[4] Source: NIH National Library of Medicine URL: [Link]

-

Title: Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration.[10] Source: YouTube URL: [Link]

-

Title: Stereochemistry | The Organic Chemistry of Medicinal Agents.[20] Source: AccessPharmacy URL: [Link]

-

Title: Cahn-Ingold-Prelog Priority Rules Definition.[8] Source: Fiveable URL: [Link]

-

Title: The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug.[1] Source: International Journal of Pharmaceutical Sciences URL: [Link]

-

Title: CIP (Cahn-Ingold-Prelog) Priorities.[12] Source: OpenOChem Learn URL: [Link]

-

Title: Understanding the Stereochemistry of Molecules in Developing New Drugs.[2] Source: Journal of Drug Designing and Research URL: [Link]

-

Title: Cahn Ingold Prelog Priority Rules & Examples.[9] Source: Study.com URL: [Link]

-

Title: What is the application of stereochemistry in drug design?[5] Source: Patsnap Synapse URL: [Link]

-

Title: 3.6 Cahn-Ingold Prelog Rules.[11] Source: Chemistry LibreTexts URL: [Link]

-

Title: X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.[17] Source: MDPI URL: [Link]

-

Title: Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin.[18] Source: NIH National Library of Medicine URL: [Link]

-

Title: The crystal structure of morpholine. (a) Molecular structure...[21] Source: ResearchGate URL: [Link]

-

Title: Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.[22] Source: NIH National Library of Medicine URL: [Link]

-

Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.[19] Source: NIH National Library of Medicine URL: [Link]

-

Title: 1-(4-methylmorpholin-2-yl)ethan-1-ol.[6] Source: PubChem URL: [Link]

-

Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).[13] Source: NIH National Library of Medicine URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[16] Source: KGROUP URL: [Link]

-

Title: NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review.[14] Source: NIH National Library of Medicine URL: [Link]

-

Title: Stereochemistry: Enantiomers.[3] Source: YouTube URL: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. longdom.org [longdom.org]

- 3. youtube.com [youtube.com]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 6. PubChemLite - 1-(4-methylmorpholin-2-yl)ethan-1-ol (C7H15NO2) [pubchemlite.lcsb.uni.lu]

- 7. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 8. fiveable.me [fiveable.me]

- 9. study.com [study.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Methylmorpholine (109-02-4) 1H NMR [m.chemicalbook.com]

- 16. kgroup.du.edu [kgroup.du.edu]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 21. researchgate.net [researchgate.net]

- 22. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-(4-Methylmorpholin-2-yl)ethan-1-ol: A Technical Characterization Guide

This guide is structured as a strategic technical whitepaper. It synthesizes theoretical physicochemical principles with practical, field-proven characterization protocols.[1][2]

Executive Summary & Structural Analysis[2]

1-(4-Methylmorpholin-2-yl)ethan-1-ol (Structure: N-methylated morpholine ring with a secondary hydroxyethyl substituent at C2) represents a class of amphiphilic heterocycles critical in pharmaceutical synthesis.[2]

Unlike simple hydrocarbons, this molecule exhibits a "Janus-faced" solubility profile due to the competition between its polar functional groups and its lipophilic backbone.[1]

Physicochemical Drivers[2][3][4][5]

-

The Morpholine Core (Tertiary Amine): The N-methyl group creates a tertiary amine (

), acting as a hydrogen bond acceptor.[1][2] This confers high solubility in acidic aqueous media via protonation.[1] -

The Hydroxyl Motif (Secondary Alcohol): Provides both Hydrogen Bond Donor (HBD) and Acceptor (HBA) sites, significantly enhancing solubility in polar protic solvents (Water, Methanol) and polar aprotic solvents (DMSO, DMF).[1]

-

Lipophilicity (LogP): The parent N-methylmorpholine has a LogP of

.[2] The addition of the hydroxyethyl group increases polarity, likely shifting the LogP to the range of -0.8 to -0.5 .[2] This suggests the compound is highly water-soluble but can be extracted into organic solvents with high dielectric constants (e.g., Dichloromethane).[1]

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and functional group contribution methods, the solubility profile is categorized below. This data guides solvent selection for reactions, extractions, and crystallizations.[1]

Table 1: Solubility Matrix (Qualitative Assessment)

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale | Application Utility |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High (>100 mg/mL) | Strong H-bond networking between solvent OH and solute N/O atoms.[2] | Reaction solvent; Formulation vehicle.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Dipole-dipole interactions; DCM is the "Gold Standard" for extracting this compound from water.[1][2] | Extraction; Chromatography.[1] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone, DMSO | Moderate to High | Good dipole interactions.[1] Solubility in EtOAc may decrease at low temperatures.[1] | Crystallization (as solvent); Reaction medium.[1] |

| Ethers | Diethyl Ether, MTBE | Moderate | Weaker dipole interactions.[1] Likely soluble but may oil out at high concentrations.[1] | Wash solvent; Precipitation.[1] |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Low / Insoluble | Lack of H-bonding capability; high energy cost to solvate the polar amine/alcohol groups.[1] | Anti-solvent for crystallization.[1] |

| Aromatic Hydrocarbons | Toluene | Moderate (Temp.[1] Dependent) | Recrystallization candidate.[1] |

Experimental Protocol: Solubility Determination

As exact literature values for this specific intermediate are rare, researchers must validate the profile empirically.[1] The following protocol ensures data integrity using a "Self-Validating" stepwise approach.

Phase 1: The "Visual Saturation" Method (Rapid Screening)

Use this for initial solvent selection (e.g., for recrystallization).[1]

-

Preparation: Place 10 mg of 1-(4-Methylmorpholin-2-yl)ethan-1-ol into a 4 mL clear glass vial.

-

Aliquot Addition: Add solvent in 50

L increments at Room Temperature (25°C). -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Dissolved: Solution becomes clear.

-

Insoluble: Solid remains or distinct oil droplets form (oiling out).[1]

-

-

Thermal Stress: If insoluble at 25°C, heat to boiling point (or 60°C).[1] If dissolved, cool slowly to 4°C to check for crystallization.[1]

Phase 2: Quantitative HPLC Assay (The Gold Standard)

Use this for formulation or critical process parameters (CPP).[2]

-

Saturation: Add excess solid to 2 mL of solvent in a sealed vial. Stir at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Filter the supernatant through a 0.22

m PTFE syringe filter (pre-saturated). -

Dilution: Dilute the filtrate 100x with Mobile Phase (e.g., Acetonitrile/Water).

-

Quantification: Inject into HPLC (C18 column, UV detection at 210 nm or ELSD/CAD if UV is weak). Calculate concentration against a standard curve.

Strategic Application: pH-Dependent Extraction

The most critical solubility feature of this molecule is its pH-switchable nature.[2] The morpholine nitrogen allows the molecule to toggle between water-soluble (salt) and organic-soluble (free base) forms.[2]

Workflow Diagram: Purification Strategy

The following diagram illustrates the standard workup protocol to isolate the compound from an aqueous reaction mixture.

Figure 1: pH-Swing Extraction Protocol. The molecule is sequestered into the organic phase only after neutralizing the morpholine nitrogen.[1][2]

Critical Technical Notes

The "Oiling Out" Phenomenon

Morpholine derivatives with alkyl-alcohol side chains often exhibit low melting points.[1][2] During recrystallization (e.g., from Toluene/Hexane), the compound may separate as a dense oil rather than a crystal.[1]

-

Mitigation: Use "Seeding" techniques or switch to a solvent system with better solubility discrimination, such as Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) .[1][2]

Hygroscopicity

The tertiary amine and alcohol functions make this compound hygroscopic.[1]

-

Handling: Store under nitrogen or argon.

-

Solvent Implication: When measuring solubility in "dry" solvents (like THF), ensure the solvent is anhydrous.[1] Trace water can artificially inflate solubility values due to the compound's high affinity for moisture.[1]

Detection Challenges

The molecule lacks a strong chromophore (no aromatic ring in the core structure).[1]

-

Analytical Tip: Standard UV detection at 254 nm will be insensitive. Use 205-210 nm , Refractive Index (RI), or Mass Spectrometry (LC-MS) for accurate solubility quantification.[1][2]

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Defines the theoretical basis for solubility prediction based on dispersion, polar, and H-bonding forces).

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 70032131, 1-(4-methylmorpholin-2-yl)ethan-1-ol. Retrieved from [Link][1][2]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Authoritative source on amine basicity and extraction principles).

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Reference for solvent polarity scales and selection strategies).

Sources

Advanced Technical Guide: Morpholine-Derived Amino Alcohols

Executive Summary

Morpholine-derived amino alcohols represent a privileged class of bifunctional scaffolds that bridge the gap between structural rigidity and chelation versatility. Unlike flexible aliphatic amino alcohols, the morpholine ring imparts a defined conformational constraint, enhancing the stereoselectivity of chiral ligands in asymmetric catalysis and improving the metabolic stability of bioactive pharmaceutical ingredients (APIs).

This guide provides a rigorous technical analysis of these compounds, focusing on N-β-hydroxyalkyl morpholines . We will dissect their synthesis via regioselective epoxide ring-opening, their critical role as ligands in enantioselective organozinc additions, and their utility as pharmacophores in modern drug discovery.

Structural & Mechanistic Foundations

The utility of morpholine-derived amino alcohols stems from two intrinsic properties:

-

Conformational Rigidity: The chair conformation of the morpholine ring reduces the entropic penalty upon metal binding. In catalytic cycles, this rigidity minimizes the degrees of freedom in the transition state, often leading to higher enantiomeric excess (ee).

-

Electronic Tuning: The ether oxygen in the morpholine ring decreases the basicity of the nitrogen (pKa ~8.3) compared to piperidine (pKa ~11.1). This modulated basicity prevents catalyst poisoning in Lewis acid-mediated reactions while maintaining sufficient nucleophilicity for ligand coordination.

Key Structural Motifs[1]

-

Type A (N-Substituted): The amino alcohol moiety is attached to the morpholine nitrogen (e.g.,

-(2-hydroxyethyl)morpholine). These are ideal for bidentate ( -

Type B (C-Substituted): The hydroxyl or amino group resides on the morpholine ring carbons (e.g., 2-hydroxymethylmorpholine). These offer chiral centers directly on the ring, influencing the "bite angle" in catalysis.

Synthetic Methodologies

We evaluate the two primary routes for accessing chiral morpholine-derived amino alcohols: Epoxide Ring Opening (nucleophilic attack) and Amino Acid Reduction .

Comparative Analysis of Synthetic Routes

| Metric | Route A: Epoxide Ring Opening | Route B: Amino Acid Reduction |

| Atom Economy | High (100% atom utilization) | Moderate (Loss of leaving groups/byproducts) |

| Stereocontrol | Excellent (Inversion at C-attack; retention of auxiliary) | Good (Depends on starting amino acid purity) |

| Scalability | High (Exothermic, often solvent-free) | Moderate (Requires hydride reducing agents) |

| Cost | Low (Epoxides/Morpholine are commodities) | Medium (Chiral amino acids can be costly) |

| Primary Use | Ligand synthesis, High-throughput screening | Natural product synthesis, complex scaffolds |

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow for the regioselective synthesis of a chiral ligand via epoxide ring opening.

Caption: Regioselective synthesis pathway for chiral morpholine amino alcohols via Lewis acid-catalyzed epoxide ring opening.

Experimental Protocol: Ligand Synthesis

Target Molecule: (S)-2-Morpholino-1-phenylethanol Rationale: This protocol utilizes the regioselective ring opening of (S)-styrene oxide. The phenyl group provides steric bulk essential for asymmetric induction in subsequent catalytic applications.

Reagents & Equipment[2][3][4][5]

-

(S)-Styrene oxide (>98% ee)

-

Morpholine (Distilled over KOH)

-

Lithium Perchlorate (LiClO₄) - Catalyst for regiocontrol

-

Anhydrous Acetonitrile (MeCN)

-

Inert Atmosphere (Argon/Nitrogen) manifold

Step-by-Step Methodology

-

Catalyst Preparation: Dissolve LiClO₄ (0.1 eq) in anhydrous MeCN (5 mL/mmol substrate) in a flame-dried round-bottom flask under Argon.

-

Expert Insight: LiClO₄ acts as a mild Lewis acid, coordinating to the epoxide oxygen. This activates the ring and directs nucleophilic attack to the less substituted carbon (regioselective), preserving the chiral center at the benzylic position.

-

-

Addition: Add morpholine (1.1 eq) to the solution. Stir for 10 minutes at room temperature.

-

Epoxide Introduction: Add (S)-styrene oxide (1.0 eq) dropwise over 20 minutes.

-

Control Point: Monitor internal temperature; the reaction is exothermic. Maintain <30°C to prevent racemization.

-

-

Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (SiO₂, EtOAc/Hexane 1:1) or GC-MS.

-

Workup: Quench with saturated NH₄Cl solution. Extract with CH₂Cl₂ (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane to afford the pure amino alcohol as white crystals.

Validation Criteria:

-

Yield: >85%

-

Regioselectivity: >95:5 (β-amino alcohol vs. α-amino alcohol)

-

Enantiomeric Excess: >98% (Determine via Chiral HPLC, Chiralcel OD-H column).

Application: Asymmetric Catalysis (Diethylzinc Addition)[6][7][8][9][10][11][12]

Morpholine-derived amino alcohols serve as highly effective ligands for the enantioselective addition of dialkylzinc reagents to aldehydes.

Mechanism of Action

The reaction proceeds via a hetero-bimetallic transition state . The amino alcohol deprotonates to form a zinc alkoxide. The morpholine nitrogen coordinates to the zinc, creating a rigid chiral pocket that directs the approach of the aldehyde.

Caption: Catalytic cycle for the enantioselective addition of Et2Zn to aldehydes mediated by a morpholine ligand.

Experimental Protocol: Enantioselective Addition

-

Ligand Loading: In a glovebox or Schlenk line, dissolve the synthesized morpholine ligand (5 mol%) in anhydrous Toluene.

-

Zinc Activation: Add Et₂Zn (2.2 eq, 1.0 M in hexane) at 0°C. Stir for 30 minutes.

-

Observation: Evolution of ethane gas indicates formation of the active zinc-alkoxide species.

-

-

Substrate Addition: Add benzaldehyde (1.0 eq) dropwise at 0°C.

-

Reaction: Stir at 0°C for 4–12 hours.

-

Quench: Add 1N HCl carefully. Extract with Et₂O.[1]

-

Analysis: Analyze the organic phase via Chiral GC (Betadex column) to determine %ee.

Performance Data: Ligand Structure vs. Enantioselectivity

The following table summarizes literature data on how structural variations of the morpholine scaffold affect catalytic performance in the addition of Et₂Zn to benzaldehyde.

| Ligand Structure | N-Substituent | Side Chain Chirality | Yield (%) | ee (%) | Ref |

| Morpholine-Fencone | Fencone-derived | Rigid Bicyclic | 92 | 79 | [1] |

| N-β-Hydroxyalkyl | 1-Phenyl-2-hydroxy | (S)-Configuration | 95 | 88 | [2] |

| N-β-Hydroxyalkyl | 1,2-Diphenyl | (S,S)-Configuration | 91 | 94 | [3] |

| Acyclic Analog | Diethylamino | (S)-Configuration | 88 | 55 | [4] |

Note: The superior performance of the morpholine derivatives (Rows 1-3) compared to the acyclic analog (Row 4) highlights the importance of the morpholine ring's rigidity.

Pharmaceutical Relevance

Beyond catalysis, the morpholine amino alcohol motif is a pharmacophore of high significance.

-

Metabolic Stability: The ether oxygen suppresses oxidative metabolism at the adjacent carbons, prolonging half-life compared to piperidine analogs.

-

Solubility: The hydrophilic nature of the oxygen atom improves aqueous solubility (LogP modulation), a critical parameter in Lipinski's Rule of 5.

-

Case Study (Linezolid): While an oxazolidinone antibiotic, the morpholine ring is crucial for its pharmacokinetic profile. Synthetic intermediates often involve morpholine amino alcohols formed via epoxide opening of the core scaffold.

References

-

Enantioselective Addition of Diethylzinc to Aldehydes Using Novel Chiral 1,4-aminoalcohols. ResearchGate.

-

Synthesis of Morpholines via Selective Monoalkylation. ChemRxiv.

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central (NIH).

-

Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate.

-

Morpholine synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(4-Methylmorpholin-2-yl)ethan-1-ol

Abstract: The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(4-Methylmorpholin-2-yl)ethan-1-ol, a molecule incorporating both a substituted morpholine ring and a secondary alcohol. In the absence of direct literature data for this specific compound[1], this document synthesizes first-principle chemical knowledge with established analytical and computational methodologies. It is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical protocols necessary to conduct a thorough stability assessment, from computational prediction to rigorous experimental validation.

Introduction: The Critical Role of Stability in Drug Viability

In pharmaceutical sciences, thermodynamic stability refers to the measure of a molecule's energy state relative to its potential degradation products. A molecule in a lower energy state is inherently more stable. Understanding this stability is not an academic exercise; it is a critical determinant of a drug candidate's future. An unstable compound may degrade during manufacturing, storage, or even administration, leading to a loss of potency, the formation of potentially toxic impurities, and unpredictable bioavailability.

This guide focuses on 1-(4-Methylmorpholin-2-yl)ethan-1-ol, a molecule of interest due to its combination of pharmacophoric groups. The morpholine scaffold is a privileged structure in medicinal chemistry, found in successful drugs like the antibiotic Linezolid and the anticancer agent Gefitinib[2]. The N-methyl substitution creates a tertiary amine, and the ethan-1-ol side chain introduces a secondary alcohol, providing a potential point for hydrogen bonding and further functionalization. Given the novelty of this specific structure, a robust and systematic approach to determining its intrinsic stability is paramount.

Molecular Profile and Inherent Stability Considerations

A predictive assessment of stability begins with a thorough analysis of the molecule's constituent functional groups and their potential interactions.

Chemical Structure:

-

Molecular Formula: C₇H₁₅NO₂[1]

-

Key Functional Groups:

-

N-Methylmorpholine Moiety: This core feature combines a tertiary amine (N-methyl) and an ether linkage within a heterocyclic ring. Tertiary amines can be susceptible to oxidation to form N-oxides. The ether linkage, while generally stable, can be liable to cleavage under harsh acidic conditions. The nitrogen atom imparts basicity to the molecule[2].

-

Secondary Alcohol Moiety: The ethan-1-ol side chain presents a secondary alcohol. This group is a primary site for oxidative degradation, which would convert it to the corresponding ketone, 1-(4-methylmorpholin-2-yl)ethan-1-one. Additionally, under certain acidic and thermal conditions, secondary alcohols can undergo dehydration to form an alkene[3].

-

Potential Degradation Pathways: Based on this structural analysis, several potential degradation pathways can be hypothesized:

-

Oxidation: Conversion of the secondary alcohol to a ketone or the tertiary amine to an N-oxide.

-

Dehydration: Elimination of a water molecule from the ethan-1-ol side chain to yield an alkene.

-

Ring Opening: Cleavage of the morpholine ether bond under strong acid-catalyzed hydrolysis.

These hypotheses form the basis for designing targeted forced degradation studies to experimentally probe the molecule's vulnerabilities.

A Dual-Pronged Approach to Stability Assessment

A comprehensive stability analysis integrates both computational predictions and empirical testing. The theoretical approach provides insights into the molecule's intrinsic properties, guiding the design of more efficient and targeted experiments. The experimental approach provides real-world data on how the molecule behaves under various stress conditions.

Caption: Integrated workflow for thermodynamic stability assessment.

Part I: Computational & Theoretical Assessment

Computational chemistry offers a powerful, resource-efficient method to predict the thermodynamic stability of a molecule before significant investment in laboratory work.

Conformational Analysis and Energy Minimization

The first step is to identify the most stable three-dimensional arrangement (conformer) of the molecule. The chair conformation of the morpholine ring is generally the most stable. The substituents on the ring can exist in either axial or equatorial positions. The lowest energy conformer, which represents the most populated and thermodynamically stable state, is used for subsequent calculations.

Calculation of Thermodynamic Properties

Using quantum mechanical methods like Density Functional Theory (DFT), key thermodynamic parameters can be calculated:

-

Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative value indicates greater thermodynamic stability.

-

Gibbs Free Energy of Formation (ΔfG°): This value combines enthalpy and entropy and is the most direct indicator of thermodynamic stability under standard conditions.

-

Bond Dissociation Energy (BDE): BDE calculations can pinpoint the weakest chemical bonds in the molecule, highlighting the most probable sites for initial degradation under thermal or photolytic stress. For 1-(4-Methylmorpholin-2-yl)ethan-1-ol, the C-O bond of the alcohol and the C-H bond on the same carbon are likely candidates for investigation.

Caption: Computational workflow for theoretical stability analysis.

Part II: Experimental Validation and Protocols

Experimental analysis provides definitive data on the compound's stability under real-world conditions.

Foundational Thermal Analysis

Thermal analysis techniques are essential for determining the intrinsic thermal stability of the solid-state material.

Table 1: Key Thermal Analysis Techniques

| Technique | Principle | Key Parameters Determined |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow required to increase the temperature of a sample and a reference. | Melting Point (Tₘ), Enthalpy of Fusion (ΔHբ), Glass Transition (T₉), Onset of Decomposition |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature or time. | Onset of Thermal Decomposition, Temperature of Maximum Weight Loss, Residual Mass |

Protocol 1: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of 1-(4-Methylmorpholin-2-yl)ethan-1-ol into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min.

-

Use a nitrogen purge gas at a flow rate of 50 mL/min.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic events (melting) and exothermic events (decomposition). Determine the onset temperature and peak maximum for each event.

Protocol 2: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance mechanism.

-

Thermal Program:

-

Equilibrate the furnace at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing. They involve subjecting the compound to harsh conditions to accelerate decomposition, thereby identifying likely degradation products and pathways. A robust, stability-indicating analytical method, typically HPLC, is required to analyze the results.

Table 2: Standard Forced Degradation Conditions

| Stress Condition | Reagents & Conditions | Target Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60 °C | Ether cleavage, dehydration |

| Base Hydrolysis | 0.1 M NaOH, 60 °C | Base-catalyzed reactions |

| Oxidation | 3% H₂O₂, Room Temperature | Oxidation of alcohol and amine |

| Thermal | 80 °C (Solid & Solution) | Thermally-induced decomposition |

| Photolytic | ICH Q1B conditions (UV/Vis light) | Photochemical degradation |

Protocol 3: General Forced Degradation Workflow

-

Stock Solution: Prepare a stock solution of 1-(4-Methylmorpholin-2-yl)ethan-1-ol at ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

-

Stress Application:

-

For hydrolytic studies, mix the stock solution with an equal volume of the acid or base solution.

-

For oxidative studies, mix the stock solution with the H₂O₂ solution.

-

For thermal studies, place sealed vials of the stock solution and solid powder in an oven.

-

For photolytic studies, expose the stock solution in a quartz cuvette to a calibrated light source.

-

-

Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis: Dilute all samples to a target concentration and analyze using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

Stability-Indicating Analytical Method

The development of a stability-indicating method is a prerequisite for accurate forced degradation analysis. This method must be able to resolve the parent peak from all potential degradation product peaks and placebo components.

Workflow for HPLC Method Development:

-

Column & Mobile Phase Scouting: Start with a C18 reversed-phase column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate) to achieve good peak shape for the parent compound.

-

Gradient Optimization: Develop a gradient elution method to separate early-eluting polar degradants from the parent compound and any late-eluting non-polar degradants.

-

Forced Degradation Sample Analysis: Inject a mixture of samples from all stress conditions to create a "cocktail" of degradants.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in all stressed samples. This ensures no degradation products are co-eluting.

-

Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer to obtain mass-to-charge (m/z) data for the degradation products, which is crucial for their identification.

Conclusion and Strategic Implications

The thermodynamic stability of 1-(4-Methylmorpholin-2-yl)ethan-1-ol, while not yet documented, can be systematically and thoroughly elucidated through the integrated approach detailed in this guide. By combining the predictive power of computational modeling with the definitive evidence from experimental thermal analysis and forced degradation studies, researchers can build a comprehensive stability profile.

This profile is not merely data; it is actionable intelligence. It informs critical decisions in the drug development pipeline, including salt selection, formulation design, packaging requirements, storage conditions, and the establishment of a retest period or shelf-life. A proactive and rigorous assessment of thermodynamic stability is a fundamental pillar of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in pharmaceutical science, ensuring the development of safe, stable, and effective medicines.

References

-

PubChem. 1-(4-methylmorpholin-2-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]

-

Palchikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 785-816. [Link]

-

Esina, Z., et al. (2017). PREDICTION OF THERMODYNAMIC PROPERTIES OF SECONDARY ALCOHOLS. Science Evolution, 2(1). [Link]

-

Ribeiro da Silva, M. A. V., et al. (2007). Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study. The Journal of Physical Chemistry A, 111(26), 5849-5856. [Link]

-

Wikipedia. Morpholine. [Link]

-

Schulte, M., et al. (2024). Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels. RSC Advances, 14(28), 20206-20218. [Link]

-

Schick, M., et al. (2010). Thermodynamic Analysis of Alcohol Effect on Thermal Stability of Proteins. Journal of Bioscience and Bioengineering, 110(5), 532-538. [Link]

-

Robinson, K. J., et al. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry, 2(7), 679-691. [Link]

-

NIST. Morpholine, 4-methyl-. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to 1-(4-Methylmorpholin-2-yl)ethan-1-ol: A Compound of Interest in Modern Drug Discovery

Chemical Identity and Physicochemical Properties

Identifying a compound unequivocally is the cornerstone of chemical research. For 1-(4-Methylmorpholin-2-yl)ethan-1-ol, while a specific CAS Registry Number is not assigned, several other chemical identifiers can be used to define its structure.

| Identifier | Value |

| Molecular Formula | C7H15NO2 |

| SMILES | CC(C1CN(CCO1)C)O |

| InChI | InChI=1S/C7H15NO2/c1-6(9)7-5-8(2)3-4-10-7/h6-7,9H,3-5H2,1-2H3 |

| InChIKey | BZJJLMGEEBCXHW-UHFFFAOYSA-N |

| Molecular Weight | 145.20 g/mol |

It is important to note that a closely related isomer, 2-(4-Methylmorpholin-2-yl)ethanol, is commercially available and has been assigned the CAS number 959238-42-7.[1][2] This highlights the accessibility of the core 4-methylmorpholin-2-yl scaffold for synthetic elaboration.

The structure of 1-(4-Methylmorpholin-2-yl)ethan-1-ol is depicted below:

Caption: Chemical structure of 1-(4-Methylmorpholin-2-yl)ethan-1-ol.

The Morpholine Scaffold: A Privileged Element in Drug Design

The morpholine heterocycle is a prominent feature in a multitude of approved drugs and clinical candidates.[3][4] Its prevalence is attributed to a combination of favorable physicochemical and pharmacological properties. In the context of central nervous system (CNS) drug discovery, the morpholine ring can enhance aqueous solubility and improve brain permeability due to its pKa being similar to physiological pH.[5]

The strategic incorporation of a morpholine moiety can:

-

Improve Pharmacokinetic Profiles: The morpholine ring is generally metabolically stable and can improve the overall pharmacokinetic properties of a drug candidate.[3]

-

Enhance Potency and Selectivity: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, leading to stronger interactions with biological targets. The ring also serves as a rigid scaffold to correctly orient other pharmacophoric elements.[5][6]

-

Act as a Versatile Synthetic Handle: The nitrogen atom of the morpholine allows for straightforward synthetic modifications, enabling the exploration of structure-activity relationships (SAR).[3][4]

Caption: The multifaceted role of the morpholine scaffold in drug discovery.

Proposed Synthetic Pathway

Given the absence of a specific published synthesis for 1-(4-Methylmorpholin-2-yl)ethan-1-ol, a plausible synthetic route can be devised based on established methods for the synthesis of 2-substituted morpholines.[7][8][9] A logical approach would involve the construction of the morpholine ring followed by the introduction of the 1-hydroxyethyl group at the 2-position.

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a suitable N-methylated amino alcohol and a two-carbon electrophile, or by modification of a pre-formed 2-substituted morpholine. A forward synthesis could commence from a commercially available starting material like 2-aminopropan-1-ol.

Experimental Protocol: A Hypothetical Synthesis

The following protocol is a proposed, non-validated synthetic route. Researchers should conduct their own optimization and safety assessments.

Step 1: Synthesis of 2-(Methylamino)propan-1-ol

-

To a solution of 2-aminopropan-1-ol (1.0 eq) in a suitable solvent such as methanol, add one equivalent of a methylating agent like methyl iodide or dimethyl sulfate.

-

The reaction is typically carried out in the presence of a mild base (e.g., potassium carbonate) to neutralize the acid formed.

-

The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-(methylamino)propan-1-ol.

Step 2: Synthesis of 4-Methyl-2-(hydroxymethyl)morpholine

-

The synthesized 2-(methylamino)propan-1-ol (1.0 eq) is dissolved in a suitable solvent like dimethylformamide (DMF).

-

A two-carbon electrophile with two leaving groups, such as 2-chloroethyl ether or a protected equivalent, is added to the solution.

-

The reaction is heated to promote the intramolecular cyclization to form the morpholine ring.

-

After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to afford 4-methyl-2-(hydroxymethyl)morpholine.

Step 3: Oxidation to the Aldehyde

-

The primary alcohol, 4-methyl-2-(hydroxymethyl)morpholine, is oxidized to the corresponding aldehyde, 4-methylmorpholine-2-carbaldehyde.

-

A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol can be employed to minimize over-oxidation to the carboxylic acid.

-

The reaction is performed in an appropriate solvent (e.g., dichloromethane for PCC) and monitored by TLC.

-

Upon completion, the reaction is quenched, and the crude aldehyde is purified.

Step 4: Grignard Reaction to form 1-(4-Methylmorpholin-2-yl)ethan-1-ol

-

A solution of the purified 4-methylmorpholine-2-carbaldehyde in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is cooled in an ice bath.

-

A solution of methylmagnesium bromide (a Grignard reagent, ~1.1 eq) in the same solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting aldehyde is consumed.

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The final product, 1-(4-Methylmorpholin-2-yl)ethan-1-ol, is purified by column chromatography or distillation.

Caption: Proposed synthetic workflow for 1-(4-Methylmorpholin-2-yl)ethan-1-ol.

Potential Applications in Drug Development

While there is no specific literature on the biological activity of 1-(4-Methylmorpholin-2-yl)ethan-1-ol, its structural features suggest potential areas of application. The morpholine core is a well-established pharmacophore in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][10] The presence of a secondary alcohol provides a potential point for further functionalization or interaction with biological targets through hydrogen bonding.

This compound could serve as a valuable building block for the synthesis of more complex molecules. The hydroxyl group can be derivatized to form esters, ethers, or other functional groups, allowing for the exploration of a diverse chemical space in lead optimization campaigns.

Conclusion

1-(4-Methylmorpholin-2-yl)ethan-1-ol represents an intriguing, yet underexplored, chemical entity. While lacking a dedicated CAS number and direct literature, its chemical identity is well-defined by other identifiers. Based on the extensive and successful history of the morpholine scaffold in medicinal chemistry, this compound and its derivatives hold potential as valuable components in the design and synthesis of novel therapeutic agents. The proposed synthetic pathway, grounded in established chemical principles, offers a starting point for researchers interested in exploring the properties and applications of this and related molecules. As the demand for novel chemical matter in drug discovery continues to grow, the systematic exploration of such accessible yet under-investigated compounds is a worthwhile endeavor.

References

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link][3]

-

Zhang, Z., et al. (2017). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 8(3), 2199-2203. [Link][7][11]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link][6]

-

Ghorai, M. K., et al. (2016). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 12, 2466-2473. [Link][8]

-

Zhang, Z., et al. (2017). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry. [Link][11]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link][4]

-

Twomey, J. D., et al. (2021). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 143(49), 20736-20742. [Link][12]

-

Ghorai, M. K., et al. (2016). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journals. [Link][9]

-

Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2755. [Link][5]

-

Singh, H., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][10]

- Google Patents. (n.d.). US6862890B2 - System and method for the production of particles.

- Google Patents. (n.d.). US2105828A - Production of morpholine ethanols.

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. parchem.com [parchem.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines [beilstein-journals.org]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Strategic Utilization of 1-(4-Methylmorpholin-2-yl)ethan-1-ol in Drug Discovery

Abstract & Strategic Value

In modern medicinal chemistry, the optimization of physicochemical properties—specifically solubility (logS) and metabolic stability (Cl_int) —is often the bottleneck between a hit and a lead.

1-(4-Methylmorpholin-2-yl)ethan-1-ol (CAS: 1540922-49-3) represents a high-value "solubility vector." Unlike the ubiquitous morpholine capping group, this scaffold introduces a chiral secondary alcohol on the ethylene linker. This provides two strategic advantages:

-

Vectorization: The alcohol handle allows for precise covalent attachment to core scaffolds (via ether or amine linkages) while projecting the solubilizing morpholine ring into solvent-exposed regions of the protein binding pocket.

-

Stereochemical Complexity: The presence of two chiral centers (Morpholine C2 and the Ethanol C1) allows for the fine-tuning of ligand-target fit, a critical factor in improving selectivity indices for kinase inhibitors (e.g., FLT3, EGFR) and GPCR ligands.

This guide details the synthesis, quality control, and downstream application of this intermediate, focusing on its conversion into bioactive ether-linked pharmacophores.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 1-(4-Methylmorpholin-2-yl)ethan-1-ol |

| CAS Number | 1540922-49-3 |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| Physical State | Colorless to pale yellow viscous oil |

| Solubility | Miscible in Water, MeOH, DCM; Sparingly soluble in Hexanes |

| pKa (Calc) | ~7.8 (Morpholine Nitrogen) |

| Chirality | 2 Stereocenters (4 stereoisomers possible). Typically used as a diastereomeric mixture or resolved via Chiral HPLC. |

Synthesis Protocol: Reductive Generation

Rationale: While commercially available, in-house generation from the corresponding ketone ensures freshness and allows for the introduction of deuterium or specific stereochemical biases if chiral catalysts are used.

Workflow Diagram

Figure 1: Step-wise reduction protocol for generating the target alcohol.

Step-by-Step Methodology

Reagents:

-

1-(4-Methylmorpholin-2-yl)ethanone (1.0 eq)

-

Sodium Borohydride (NaBH4) (1.2 eq)

-

Methanol (Anhydrous) (10 V)

-

Dichloromethane (DCM) (for extraction)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 1-(4-Methylmorpholin-2-yl)ethanone and dissolve in anhydrous Methanol . Cool the solution to 0°C using an ice bath.

-

Critical Note: Cooling is essential to minimize side reactions and control the exotherm of hydrogen evolution.

-

-

Addition: Add NaBH4 portion-wise over 15 minutes. Ensure the internal temperature does not exceed 10°C.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2 hours.

-

Self-Validation: Monitor reaction progress via TLC (10% MeOH in DCM). The starting ketone spot (Rf ~0.5) should disappear, and a more polar alcohol spot (Rf ~0.3) should appear. Staining with KMnO4 is recommended.

-

-

Quench: Carefully quench the reaction with Saturated Aqueous NH4Cl (5 V) at 0°C. Stir for 15 minutes until gas evolution ceases.

-

Workup: Concentrate under reduced pressure to remove Methanol. Dilute the aqueous residue with water and extract with DCM (3 x 10 V) .

-

Tip: If an emulsion forms (common with morpholines), add a small amount of brine.

-

-

Isolation: Dry combined organics over Na2SO4, filter, and concentrate.

-

Purification: The crude oil is typically >95% pure. If necessary, purify via Kugelrohr distillation or flash chromatography (DCM:MeOH:NH4OH gradient).

Application Protocol: Mitsunobu Coupling

Rationale: The secondary alcohol is a versatile nucleophile. The Mitsunobu reaction is the preferred method for coupling this fragment to phenols or N-heterocycles (e.g., hydroxypyridines) because it proceeds with inversion of configuration , allowing for stereochemical control if starting with a chiral alcohol.

Workflow Diagram

Figure 2: Mitsunobu coupling strategy for attaching the morpholine scaffold to a drug core.

Step-by-Step Methodology

Reagents:

-

Target Scaffold (Phenol/Heterocycle) (1.0 eq)

-

1-(4-Methylmorpholin-2-yl)ethan-1-ol (1.2 eq)

-

Triphenylphosphine (PPh3) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

THF (Anhydrous)

Procedure:

-

Dissolution: In a dry flask under Argon, dissolve the Target Scaffold , Morpholine Alcohol , and PPh3 in anhydrous THF . Cool to 0°C .

-

Activation: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.

-

Mechanistic Insight: The slow addition prevents the self-reaction of DIAD/PPh3 and ensures the formation of the activated alkoxy-phosphonium intermediate.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature and stir overnight (12-16h).

-

Workup: Concentrate the solvent. Triturate the residue with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.

-

Purification: Purify the filtrate via Flash Column Chromatography.

-

Note: The basic nitrogen on the morpholine can cause streaking on silica. Use 1% Triethylamine or NH4OH in the eluent system.

-

Quality Control & Analytical Standards

To ensure the integrity of the intermediate before use in high-value synthesis, the following QC parameters must be met.

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (CDCl3, 400 MHz) | Characteristic doublet at ~1.1 ppm (CH3 of ethanol chain); Singlet at ~2.3 ppm (N-Methyl). |

| Purity | LC-MS (ESI+) | >95% Area; [M+H]+ = 146.1 |

| Water Content | Karl Fischer | <0.5% (Critical for Mitsunobu) |

| Residual Solvents | GC-Headspace | MeOH < 3000 ppm; DCM < 600 ppm |

Self-Validating NMR Check:

-

Look for the methine proton of the secondary alcohol (–CH (OH)–). It typically appears as a multiplet around 3.5–4.0 ppm.

-

Upon Mitsunobu coupling, this proton signal will shift downfield (typically >4.5 ppm) due to the deshielding effect of the new ether oxygen, confirming successful conjugation.

References

-

Morpholine Scaffolds in Medicinal Chemistry

-

Synthesis of Morpholine Derivatives

- Title: Synthesis and SAR of morpholine and its derivatives: A review upd

- Source:E3S Web of Conferences, 2021.

-

URL:[Link]

-

Mitsunobu Reaction Protocols

- Title: The Mitsunobu Reaction in the 21st Century.

- Source:Organic Chemistry Portal (General Reference).

-

URL:[Link]

-

Compound Data (PubChem)

Disclaimer: This protocol is intended for research purposes only. All chemical handling should be performed by qualified personnel in a fume hood wearing appropriate PPE.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. PubChemLite - 1-(4-methylmorpholin-2-yl)ethan-1-ol (C7H15NO2) [pubchemlite.lcsb.uni.lu]

- 4. sciencescholar.us [sciencescholar.us]

Application Notes and Protocols for the Esterification of 1-(4-Methylmorpholin-2-yl)ethan-1-ol

Introduction: Navigating the Esterification of Amino Alcohols in Pharmaceutical Synthesis

The esterification of alcohols is a cornerstone of organic synthesis, particularly within the realm of drug development where the ester moiety can serve as a crucial pharmacophore, a pro-drug to enhance bioavailability, or a key intermediate for further molecular elaboration. The subject of this guide, 1-(4-Methylmorpholin-2-yl)ethan-1-ol, presents a unique synthetic challenge due to the presence of both a secondary alcohol and a tertiary amine within the same molecule. The basicity of the morpholine nitrogen necessitates a careful selection of reaction conditions to avoid unwanted side reactions, such as quaternization or acid-base interactions that can hinder the desired ester formation.

This document provides a comprehensive overview of suitable reaction conditions for the esterification of 1-(4-Methylmorpholin-2-yl)ethan-1-ol, targeting researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic rationale behind recommended protocols, offering a comparative analysis of various methods and providing detailed, step-by-step procedures to guide your synthetic efforts.

Core Principles: Selecting the Optimal Esterification Strategy

The presence of the tertiary amine in 1-(4-Methylmorpholin-2-yl)ethan-1-ol precludes the use of harsh acidic conditions typical of the classic Fischer-Speier esterification. The protonation of the morpholine nitrogen would render it unreactive and could lead to complications during workup. Therefore, our focus will be on milder, more chemoselective methods that are compatible with the amino alcohol functionality.

The primary methods discussed herein are:

-

Steglich Esterification: A mild and efficient method employing a carbodiimide coupling agent and a nucleophilic catalyst.

-

Acylation with Acid Anhydrides: A versatile approach that can be tailored to be highly efficient in the presence of a non-nucleophilic base.

-

Alternative Approaches: A brief overview of other potentially applicable methods such as the Yamaguchi and Mitsunobu esterifications.

Comparative Analysis of Esterification Methods

To aid in the selection of the most appropriate method for your specific needs, the following table summarizes the key features of the recommended esterification strategies.

| Method | Reagents | Advantages | Disadvantages |

| Steglich Esterification | Carboxylic acid, DCC or EDC, DMAP | Mild, neutral conditions; suitable for acid-sensitive substrates; high yields.[1][2] | Formation of urea byproduct can complicate purification; DCC is an allergen.[3] |

| Acylation with Anhydride | Acid anhydride, non-nucleophilic base (e.g., triethylamine, DIPEA) | Generally faster than Steglich; no urea byproduct; readily available reagents.[4] | Requires careful control of stoichiometry to avoid side reactions; potential for N-acylation (quaternization) if the amine is not sterically hindered. |

| Yamaguchi Esterification | Carboxylic acid, 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP | High yields for sterically hindered substrates; mild conditions.[5][6][7][8][9] | Reagents are more specialized and costly. |

| Mitsunobu Reaction | Carboxylic acid, PPh3, DEAD or DIAD | Inversion of stereochemistry at the alcohol center; mild conditions.[10][11][12][13] | Stoichiometric amounts of phosphine oxide byproduct can complicate purification; requires anhydrous conditions. |

Reaction Mechanisms and Workflow Diagrams

Steglich Esterification Mechanism

The Steglich esterification proceeds through the activation of the carboxylic acid by a carbodiimide (e.g., DCC or EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol, facilitated by the nucleophilic catalyst 4-(dimethylamino)pyridine (DMAP), to yield the desired ester and a urea byproduct.[2]

Caption: General workflow for Steglich esterification.

Detailed Experimental Protocols

Protocol 1: Steglich Esterification of 1-(4-Methylmorpholin-2-yl)ethan-1-ol

This protocol provides a general procedure for the esterification of 1-(4-Methylmorpholin-2-yl)ethan-1-ol with a generic carboxylic acid using EDC as the coupling agent.

Materials:

-

1-(4-Methylmorpholin-2-yl)ethan-1-ol

-

Carboxylic acid (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate eluent for column chromatography (e.g., ethyl acetate/hexanes with 1% triethylamine)

Procedure:

-